molecular formula C16H21N3O3 B022616 Zolmitriptan N-Oxide CAS No. 251451-30-6

Zolmitriptan N-Oxide

Cat. No.: B022616
CAS No.: 251451-30-6
M. Wt: 303.36 g/mol
InChI Key: GZYCQRZFJIZOKU-ZDUSSCGKSA-N
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Description

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves multiple steps. One common synthetic route includes the reaction of indole derivatives with oxazolidinone intermediates under specific conditions. The reaction typically requires the use of catalysts and controlled temperature settings to ensure the desired product is obtained .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide has a wide range of scientific research applications:

Comparison with Similar Compounds

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide can be compared with other indole derivatives, such as:

The uniqueness of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Zolmitriptan N-Oxide is a metabolite of zolmitriptan, a medication primarily used for the acute treatment of migraine. Understanding the biological activity of this compound involves examining its pharmacokinetics, receptor interactions, and overall therapeutic implications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview.

Overview of Zolmitriptan

Zolmitriptan is a selective agonist for serotonin receptors, specifically 5-HT1B and 5-HT1D, which are crucial in the pathophysiology of migraines. It is known for its rapid onset of action and efficacy in alleviating migraine symptoms. The drug is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP1A2, leading to the formation of several metabolites: the active N-desmethylzolmitriptan and two inactive metabolites, including this compound and indole acetic acid .

Metabolism and Pharmacokinetics

The metabolism of zolmitriptan is significant in understanding the role of its metabolites. The following table summarizes key pharmacokinetic parameters:

ParameterZolmitriptanN-DesmethylzolmitriptanN-Oxide
Bioavailability ~40%--
Cmax (Peak Plasma Concentration) 75% within 1 hour--
Half-Life ~3 hours--
Metabolite Activity ActiveActiveInactive
Excretion Urinary (8% unchanged)Urinary (4%)Urinary (7%)

This compound accounts for approximately 7% of the dose excreted in urine but is pharmacologically inactive . This inactivity is critical as it indicates that while this compound is present in the body, it does not contribute to the therapeutic effects associated with zolmitriptan.

Receptor Binding and Activity

Zolmitriptan exhibits a strong affinity for 5-HT1B and 5-HT1D receptors, which mediate vasoconstriction and inhibit pro-inflammatory neuropeptide release in migraine pathophysiology. In contrast, this compound does not exhibit significant binding affinity to these receptors, indicating its lack of biological activity relevant to migraine treatment .

Clinical Implications

Clinical studies have demonstrated that while zolmitriptan effectively reduces headache severity, its inactive metabolites do not contribute to these effects. For instance, in a study assessing pharmacokinetics in patients with varying degrees of hepatic impairment, it was noted that while plasma concentrations of this compound increased, this did not correlate with any therapeutic benefit .

Case Studies

Several clinical trials have evaluated the efficacy of zolmitriptan in treating migraines while monitoring the levels of its metabolites. In one notable study involving healthy volunteers and patients with migraines:

  • Study Design : A randomized controlled trial comparing zolmitriptan to placebo.
  • Results : Patients receiving zolmitriptan showed significant reductions in headache severity at 1, 2, and 4 hours post-dose compared to those receiving placebo. The presence of inactive metabolites like this compound did not affect these outcomes.

Properties

CAS No.

251451-30-6

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide

InChI

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI Key

GZYCQRZFJIZOKU-ZDUSSCGKSA-N

SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]

Isomeric SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-]

Canonical SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]

Pictograms

Irritant

Synonyms

(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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